8-Chloro-7-propoxy-2,3-dihydrocyclopenta(C)chromen-4(1H)-one 8-Chloro-7-propoxy-2,3-dihydrocyclopenta(C)chromen-4(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15001641
InChI: InChI=1S/C15H15ClO3/c1-2-6-18-14-8-13-11(7-12(14)16)9-4-3-5-10(9)15(17)19-13/h7-8H,2-6H2,1H3
SMILES:
Molecular Formula: C15H15ClO3
Molecular Weight: 278.73 g/mol

8-Chloro-7-propoxy-2,3-dihydrocyclopenta(C)chromen-4(1H)-one

CAS No.:

Cat. No.: VC15001641

Molecular Formula: C15H15ClO3

Molecular Weight: 278.73 g/mol

* For research use only. Not for human or veterinary use.

8-Chloro-7-propoxy-2,3-dihydrocyclopenta(C)chromen-4(1H)-one -

Specification

Molecular Formula C15H15ClO3
Molecular Weight 278.73 g/mol
IUPAC Name 8-chloro-7-propoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Standard InChI InChI=1S/C15H15ClO3/c1-2-6-18-14-8-13-11(7-12(14)16)9-4-3-5-10(9)15(17)19-13/h7-8H,2-6H2,1H3
Standard InChI Key SVCOJNCCCIHSTN-UHFFFAOYSA-N
Canonical SMILES CCCOC1=C(C=C2C3=C(CCC3)C(=O)OC2=C1)Cl

Introduction

Synthesis

The synthesis of 8-Chloro-7-propoxy-2,3-dihydrocyclopenta(C)chromen-4(1H)-one typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions: Formation of the cyclopentachromenone scaffold through condensation of appropriate precursors.

  • Selective Chlorination: Introduction of the chlorine atom at position 8.

  • Propoxylation: Addition of the propoxy group at position 7 using alkylation techniques.

These steps allow for controlled functionalization, ensuring high yields and purity.

Applications in Medicinal Chemistry

Preliminary studies suggest that compounds with similar structures exhibit pharmacological activity, including:

  • Anticancer Potential: Chromenone derivatives have been shown to inhibit enzymes like topoisomerase, which are critical in cancer cell proliferation .

  • Antifungal Activity: Structural analogs have demonstrated activity against fungal enzymes such as cytochrome P450 .

  • Cytotoxicity Studies: Chromenone-based scaffolds have been evaluated for their cytotoxic effects on cancer cell lines such as HL-60 and MOLT-4, showing moderate to high potency .

Further research is needed to confirm the specific biological activities of this compound.

Structural Comparison with Related Compounds

Compound NameMolecular FormulaKey Differences
8-Chloro-7-hydroxy-2,3-dihydrocyclopenta(C)chromen-4(1H)-oneC14H11ClO3Hydroxy group replaces propoxy group
7-HydroxycoumarinC9H6O3Simpler structure without chlorine

The unique combination of the chloro and propoxy groups on the cyclopentachromenone scaffold distinguishes this compound from its analogs in terms of reactivity and potential pharmacological effects .

Research Outlook

The structural features of 8-Chloro-7-propoxy-2,3-dihydrocyclopenta(C)chromen-4(1H)-one make it a promising candidate for further investigation in:

  • Drug discovery programs targeting cancer and fungal infections.

  • Development of enzyme inhibitors based on chromenone scaffolds.

  • Synthesis of derivatives to explore structure-activity relationships (SAR).

Current limitations include the lack of comprehensive biological data and the need for advanced studies to elucidate its mechanisms of action.

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